Methyl 3-acetyl-2-sulfanylideneimidazolidine-1-carboxylate
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Overview
Description
Methyl 3-acetyl-2-sulfanylideneimidazolidine-1-carboxylate is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetyl-2-sulfanylideneimidazolidine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing an acetyl group and a thiol group. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetyl-2-sulfanylideneimidazolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 3-acetyl-2-sulfanylideneimidazolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe for studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-acetyl-2-sulfanylideneimidazolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain sulfur and nitrogen atoms in a five-membered ring structure.
Imidazoles: Similar to thiazoles but with different electronic properties due to the absence of sulfur.
Uniqueness
This compound is unique due to its specific arrangement of functional groups and the presence of both sulfur and nitrogen atoms within the ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
61076-72-0 |
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Molecular Formula |
C7H10N2O3S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
methyl 3-acetyl-2-sulfanylideneimidazolidine-1-carboxylate |
InChI |
InChI=1S/C7H10N2O3S/c1-5(10)8-3-4-9(6(8)13)7(11)12-2/h3-4H2,1-2H3 |
InChI Key |
HFRHPKHBHWOTBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(C1=S)C(=O)OC |
Origin of Product |
United States |
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